molecular formula C24H23N3O4S B14125811 N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14125811
M. Wt: 449.5 g/mol
InChI Key: UWHPTNSWSZQHNL-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by:

  • Core structure: A fused thiophene-pyrimidine system with a 2,4-dioxo-3,4-dihydro scaffold.
  • 2-Methoxyphenyl group: Introduces electron-donating effects, influencing aromatic interactions.
  • Acetamide linker: Provides structural flexibility for target engagement.

Properties

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

N-benzyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H23N3O4S/c1-3-25(15-17-9-5-4-6-10-17)21(28)16-26-19-13-14-32-22(19)23(29)27(24(26)30)18-11-7-8-12-20(18)31-2/h4-14H,3,15-16H2,1-2H3

InChI Key

UWHPTNSWSZQHNL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4OC)SC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thienopyrimidine core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amidine.

    Introduction of the methoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Attachment of the benzyl and ethyl groups: These groups can be introduced through alkylation reactions using benzyl halides and ethyl halides, respectively.

    Formation of the acetamide linkage: This is typically achieved through an amide coupling reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl groups in the thienopyrimidine core can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound Core Structure Key Features Evidence ID
Target Compound Thieno[3,2-d]pyrimidine 2,4-Dioxo-3,4-dihydro scaffold; methoxyphenyl at position 3 -
10a () Benzothieno[3,2-e]triazolo[4,3-c]pyrimidine Triazolo ring fused to pyrimidine; sulfanyl acetamide substituent
Example 83 () Chromen-4-one + pyrimidine Fluorinated aromatic systems; isopropoxy group
Compound Thieno[3,2-d]pyrimidine 3-Benzyl and thioether linkage; 3-methoxyphenyl acetamide

Analysis :

  • The triazolo fusion in 10a () may enhance rigidity and binding affinity but reduce solubility .
  • The thioether in ’s compound (vs. oxo in the target) could alter metabolic stability and redox sensitivity .

Substituent Effects

Compound Substituents Physicochemical Impact Evidence ID
Target Compound N-Benzyl-N-ethyl, 2-methoxyphenyl Moderate lipophilicity (predicted logP ~3.5) -
Compound 3-Benzyl, 3-methoxyphenyl, thioether Higher molar mass (437.53 g/mol); pKa ~12.77
Example 83 () Fluorophenyl, isopropoxy Increased metabolic stability (fluorine)
Compound Fluorobenzyl, pyrazolo-benzothiazine Enhanced crystallinity (MP: >250°C)

Analysis :

  • Fluorine substituents () improve metabolic stability and electronegativity for hydrogen bonding .
  • Thioether vs. oxo groups : Thioethers () may increase oxidative susceptibility but enhance metal coordination .

Analysis :

  • Low yield in ’s Suzuki coupling highlights challenges in complex heterocycle synthesis .
  • Acetamide linkers () are often introduced via nucleophilic substitution, suggesting modular design .

Biological Activity

N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a thienopyrimidine derivative with potential biological activity. Its unique structural features contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C24_{24}H25_{25}N3_{3}O4_{4}S
  • Molecular Weight: 449.5 g/mol .

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. Research indicates that it may exhibit:

  • Antioxidant properties: It has been shown to scavenge free radicals effectively.
  • Anti-inflammatory effects: The compound may inhibit pathways involved in inflammation.
  • Anticancer activity: Preliminary studies suggest potential efficacy against various cancer cell lines .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated significant radical scavenging activity compared to standard antioxidants.

Compound% Inhibition (DPPH) at 100 µg/mLIC50_{50} (µg/mL)
N-benzyl-N-ethyl-2-(...acetamide93.75 ± 0.477.12 ± 2.32
Standard (BHA)91Not applicable

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed through various in vitro assays, demonstrating inhibition of pro-inflammatory cytokine production.

Case Studies

Several studies have explored the biological effects of similar compounds within the thienopyrimidine class:

  • Study on Autotaxin Inhibition:
    • A related thienopyrimidine compound was shown to inhibit autotaxin, a target implicated in inflammatory diseases. This study highlighted the potential of thienopyrimidines in treating conditions like arthritis and fibrosis .
  • Cancer Cell Line Studies:
    • Research involving N-benzyl-N-ethyl derivatives demonstrated selective cytotoxicity against breast cancer cell lines, suggesting a mechanism involving apoptosis induction.

Comparative Analysis with Related Compounds

The biological activity of N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-...) can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-benzyl-N-methyl-...Similar thienopyrimidine coreContains a fluorobenzyl group
5-Methyl-N-benzyl...Simplified structureLacks acetamide and methoxy groups

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